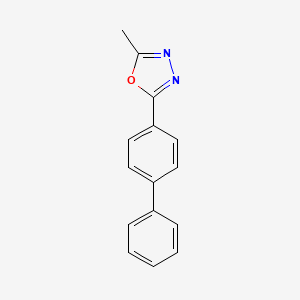
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an ethynyl group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate typically involves the reaction of 3-ethynyl-5-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated derivatives.
Scientific Research Applications
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethynylpyridine-2-carboxylate
- Methyl 5-methylpyridine-2-carboxylate
- Ethyl 3-ethynyl-5-methylpyridine-2-carboxylate
Uniqueness
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is unique due to the presence of both an ethynyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in scientific studies.
Properties
IUPAC Name |
methyl 3-ethynyl-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-4-8-5-7(2)6-11-9(8)10(12)13-3/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRJYSZXUJJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)


![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)


